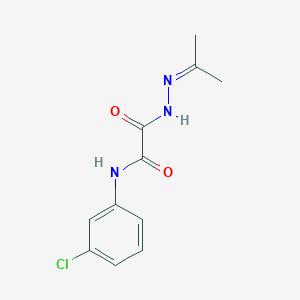
N-(3-chlorophenyl)-N'-(propan-2-ylideneamino)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N’-(propan-2-ylideneamino)oxamide is a synthetic organic compound that features a chlorophenyl group and an oxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(propan-2-ylideneamino)oxamide typically involves the reaction of 3-chloroaniline with an appropriate oxalyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chlorophenyl)-N’-(propan-2-ylideneamino)oxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxamides or other derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for N-(3-chlorophenyl)-N’-(propan-2-ylideneamino)oxamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chlorophenyl)oxamide: Lacks the propan-2-ylideneamino group.
N-(propan-2-ylideneamino)oxamide: Lacks the chlorophenyl group.
Uniqueness
N-(3-chlorophenyl)-N’-(propan-2-ylideneamino)oxamide is unique due to the presence of both the chlorophenyl and propan-2-ylideneamino groups, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-N'-(propan-2-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-7(2)14-15-11(17)10(16)13-9-5-3-4-8(12)6-9/h3-6H,1-2H3,(H,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXFRCBMLIZNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1=CC(=CC=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4986361.png)
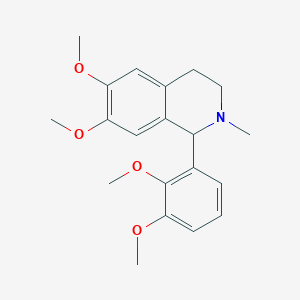
![4-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B4986381.png)
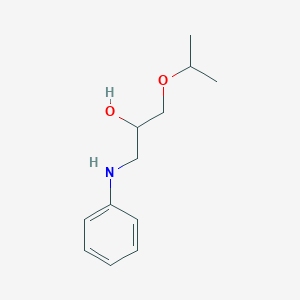
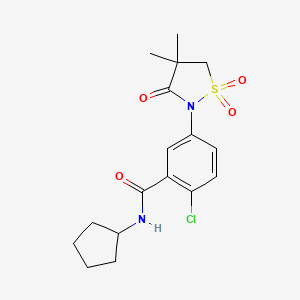
![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4986407.png)
![2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B4986412.png)
![6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4986417.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]adamantan-1-amine](/img/structure/B4986423.png)
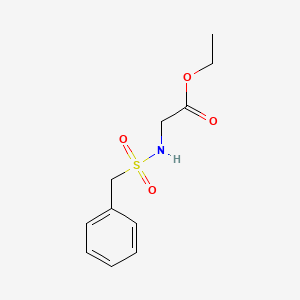
![3-(1-phenylbenzo[f]quinolin-3-yl)aniline](/img/structure/B4986444.png)
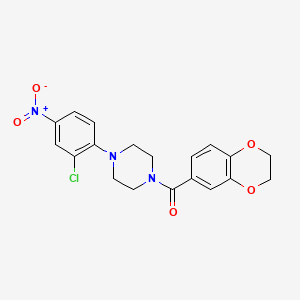
![1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4986448.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
